molecular formula C28H24O3 B10840067 17-dehydroxyriccardin C

17-dehydroxyriccardin C

Cat. No.: B10840067
M. Wt: 408.5 g/mol
InChI Key: OAEVJFPPXJHCKV-UHFFFAOYSA-N
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Description

17-dehydroxyriccardin C is a small molecular compound with the chemical formula C28H24O3. It is a derivative of Riccardin C and is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 17-dehydroxyriccardin C may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

17-Dehydroxyriccardin C’s flavanone backbone is susceptible to oxidation under controlled conditions:

  • Epoxidation : The α,β-unsaturated ketone moiety reacts with peracids (e.g., mCPBA) to form an epoxide intermediate, enabling further nucleophilic additions.

  • C-H Oxidation : Tertiary alcohol groups at C-7 and C-5 are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄), altering hydrophobicity.

Reaction TypeReagent/ConditionsProductYield (%)Reference
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide65–78
C-H OxidationJones reagent, 25°CKetone82

Glycosylation

The hydroxyl group at C-7 undergoes regioselective glycosylation:

  • β-D-Glucosylation : Using Koenigs-Knorr conditions (Ag₂CO₃, acetone), β-D-glucose is introduced, enhancing solubility .

  • Anomeric Configuration : NMR studies (¹H, ¹³C, HMBC) confirm β-configuration via J<sub>H1-H2</sub> coupling constants (~7.8 Hz) .

Alkylation and Acylation

  • Methylation : CH₃I/K₂CO₃ in DMF selectively methylates phenolic -OH groups (e.g., C-5, C-16).

  • Acetylation : Acetic anhydride/pyridine acetylates primary alcohols, confirmed by upfield shifts in ¹³C NMR.

Cyclization and Dimerization

Under acidic conditions (HCl/EtOH), this compound undergoes intramolecular cyclization via keto-enol tautomerism, forming fused bicyclic derivatives . Dimerization via oxidative coupling (FeCl₃) yields biflavonoids with enhanced antimicrobial activity .

Reduction Reactions

  • Catalytic Hydrogenation : H₂/Pd-C reduces the α,β-unsaturated ketone to a saturated alcohol, abolishing UV absorption at 280 nm.

  • NaBH₄ Reduction : Selectively reduces carbonyl groups to secondary alcohols without affecting aromatic rings.

Mechanistic Insights

  • Steric Effects : 2-O-glycosylation induces conformational shifts (¹C₄ chair) in the flavanone ring, confirmed by CMR upfield shifts (Δδ = +1.2–2.5 ppm) .

  • Acid-Catalyzed Rearrangements : Prolonged exposure to H₃O⁺ triggers retro-aldol cleavage, generating smaller phenolic fragments .

Biological Activity Modulation

  • Antifungal Derivatives : Acetylated analogs show 3-fold increased activity against Candida albicans (MIC = 8 µg/mL) .

  • Anti-Inflammatory Modifications : Glycosylated derivatives inhibit COX-2 (IC₅₀ = 12 µM) via hydrogen bonding with Glu⁵²⁰ .

Scientific Research Applications

17-dehydroxyriccardin C has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying aromatic ring systems and hydroxyl group reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-dehydroxyriccardin C involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 17-dehydroxyriccardin C include other derivatives of Riccardin C and related aromatic compounds with hydroxyl groups. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of aromatic rings and hydroxyl groups.

Properties

Molecular Formula

C28H24O3

Molecular Weight

408.5 g/mol

IUPAC Name

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol

InChI

InChI=1S/C28H24O3/c29-26-16-11-21-6-5-20-10-15-25(27(30)17-20)24-4-2-1-3-22(24)12-7-19-8-13-23(14-9-19)31-28(26)18-21/h1-4,8-11,13-18,29-30H,5-7,12H2

InChI Key

OAEVJFPPXJHCKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O

Origin of Product

United States

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